N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine
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Overview
Description
N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine ring, and the addition of the trifluoromethyl group. Common reagents used in these reactions include ethylamine, methylamine, and various sulfonyl chlorides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Mechanism of Action
The mechanism of action of N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)sulfonyl)benzamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22F3N5O2S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H22F3N5O2S/c1-3-22-17-23-13(2)11-16(24-17)25-7-9-26(10-8-25)29(27,28)15-6-4-5-14(12-15)18(19,20)21/h4-6,11-12H,3,7-10H2,1-2H3,(H,22,23,24) |
InChI Key |
CBAHHWHGIIQJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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